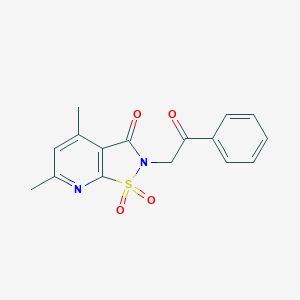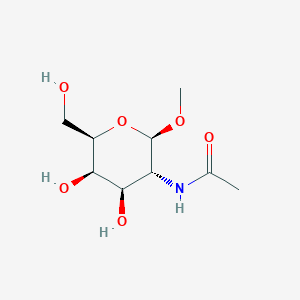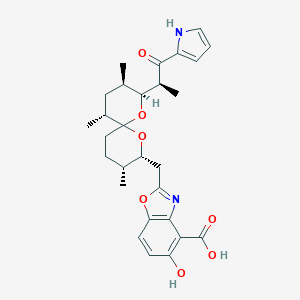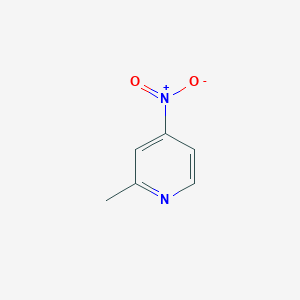
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can reduce the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to induce apoptosis in cancer cells and inhibit the replication of HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has shown promising results in the treatment of certain cancers, and further research could explore its potential as a cancer therapeutic. Finally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to possess anti-viral activity, and future research could explore its potential as a treatment for viral infections.
Synthesemethoden
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can be achieved through a multistep process. The first step involves the reaction of 2,4-dimethylpyridine with thioamide to form 2-(2-aminothiazol-4-yl)-4,6-dimethylpyridine. This intermediate is then reacted with 2-oxo-2-phenylethyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
Eigenschaften
CAS-Nummer |
108361-85-9 |
|---|---|
Produktname |
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide |
Molekularformel |
C16H14N2O4S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4,6-dimethyl-1,1-dioxo-2-phenacyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
MVJRNFYKVCYUEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C |
Andere CAS-Nummern |
108361-85-9 |
Synonyme |
3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)

